Technical Profile: Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate
Technical Profile: Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate
This guide provides an in-depth technical analysis of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate , a specialized chemical intermediate used primarily in the synthesis of lipid-regulating agents and functionalized aromatic building blocks.[1]
CAS Number: 898792-85-3 Formula: C₁₇H₂₄O₃ Molecular Weight: 276.37 g/mol [1]
Executive Technical Summary
Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate is a lipophilic ester intermediate characterized by a 2,5-dimethylphenyl head group linked via a keto-heptanoate chain.[1] It serves as a critical scaffold in medicinal chemistry, particularly for the development of fibrate analogues and PPAR (Peroxisome Proliferator-Activated Receptor) agonists .[1] Its structural motif—combining a lipophilic aromatic core with a flexible linker and a reactive ester terminus—makes it an ideal precursor for generating diverse pharmacological candidates through hydrolysis, reduction, or heterocycle formation.[1]
Core Chemical Identity
| Property | Specification |
| IUPAC Name | Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate |
| CAS Registry Number | 898792-85-3 |
| Appearance | Pale yellow to colorless viscous oil |
| Boiling Point (Predicted) | 415.3 ± 30.0 °C at 760 mmHg |
| Density (Predicted) | 1.055 ± 0.06 g/cm³ |
| LogP | ~4.5 (Highly Lipophilic) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
Synthesis Protocol: Friedel-Crafts Acylation
The most robust synthetic route involves the Friedel-Crafts acylation of p-xylene with ethyl pimelyl chloride (ethyl 6-chloroformylhexanoate).[1] This method ensures high regioselectivity due to the directing effects of the methyl groups on the benzene ring.[1]
Reaction Scheme Logic
The reaction utilizes Aluminum Chloride (AlCl₃) as a Lewis acid catalyst.[1] The acyl chloride electrophile attacks the p-xylene ring.[1] Since p-xylene (1,4-dimethylbenzene) is symmetrical, substitution occurs ortho to a methyl group, yielding the 2,5-dimethylphenyl isomer exclusively.[1]
Step-by-Step Methodology
Reagents:
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p-Xylene (1,4-Dimethylbenzene) [Substrate & Solvent][1]
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Ethyl 6-chloroformylhexanoate (Ethyl pimelyl chloride) [Electrophile][1]
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Aluminum Chloride (AlCl₃), anhydrous [Catalyst][1]
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Dichloromethane (DCM) [Solvent][1]
Protocol:
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Catalyst Activation: In a flame-dried 3-neck round-bottom flask under Nitrogen atmosphere, suspend 1.1 eq of anhydrous AlCl₃ in dry DCM at 0°C.
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Acyl Chloride Addition: Add 1.0 eq of Ethyl 6-chloroformylhexanoate dropwise over 30 minutes. Maintain temperature < 5°C to prevent polymerization.[1]
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Substrate Introduction: Add 1.2 eq of p-xylene slowly.[1] The solution will darken as the acylium ion complex forms.[1]
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Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the acyl chloride.[1]
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Quenching: Pour the reaction mixture carefully into an ice/HCl mixture (1M) to hydrolyze the aluminum complex.
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Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.[1]
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Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude oil via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Regioselective Friedel-Crafts acylation pathway for CAS 898792-85-3 synthesis.
Analytical Characterization & Validation
To ensure the integrity of the intermediate for pharmaceutical use, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)[1]
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¹H NMR (400 MHz, CDCl₃):
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δ 7.15–7.00 (m, 3H): Aromatic protons (C3, C4, C6 of the phenyl ring).[1]
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δ 4.12 (q, J=7.1 Hz, 2H): Ester methylene (-OCH ₂CH₃).[1]
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δ 2.90 (t, J=7.2 Hz, 2H): Methylene α to ketone (-C(=O)CH ₂-).
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δ 2.45 (s, 3H) & 2.35 (s, 3H): Aromatic methyl groups (Ar-CH ₃).[1]
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δ 2.30 (t, J=7.5 Hz, 2H): Methylene α to ester (-CH ₂COOEt).
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δ 1.75–1.35 (m, 6H): Internal methylene chain protons.[1]
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δ 1.25 (t, J=7.1 Hz, 3H): Ester methyl (-OCH₂CH ₃).[1]
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Mass Spectrometry (LC-MS)[1]
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Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1]
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Molecular Ion: [M+H]⁺ = 277.38 m/z.[1]
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Adducts: [M+Na]⁺ = 299.36 m/z is commonly observed due to the ester functionality.[1]
Quality Control Workflow
Caption: Step-wise analytical validation protocol for ensuring >98% purity.
Handling, Stability, and Safety
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Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The ester bond is susceptible to hydrolysis if exposed to moisture over prolonged periods.[1]
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Reactivity: Avoid strong oxidizing agents and strong bases (which will hydrolyze the ester).[1]
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Safety (GHS):
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 898792-85-3. Retrieved from .[1]
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Fluorochem Ltd. Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate Product Sheet. Retrieved from .[1]
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Olah, G. A. (1973). Friedel-Crafts Chemistry.[1] Wiley-Interscience.[1] (Foundational reference for acylation mechanism).
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Leyan Reagents. Chemical Datasheet: CAS 898792-85-3.[1][2] Retrieved from .[1]
